3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid
Description
Properties
IUPAC Name |
3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO2/c14-10-3-5-12(6-4-10)15-9-1-2-11(15)7-8-13(16)17/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEFSQWFHAEUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=CC(=O)O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384002 | |
| Record name | 3-[1-(4-iodophenyl)-1H-pyrrol-2-yl]acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261349-39-7 | |
| Record name | 3-[1-(4-Iodophenyl)-1H-pyrrol-2-yl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261349-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[1-(4-iodophenyl)-1H-pyrrol-2-yl]acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr method enables direct construction of the pyrrole ring using 4-iodoaniline and a 1,4-diketone.
Procedure
- Reactants : 4-Iodoaniline (1.0 eq), hexane-2,5-dione (1.2 eq).
- Conditions : Reflux in acetic acid (120°C, 12 h) under nitrogen.
- Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂, and silica gel chromatography.
- Yield : 68–72%.
Mechanism : Cyclocondensation proceeds via imine formation, followed by keto-enol tautomerization and dehydration.
Buchwald-Hartwig Amination
For preformed pyrroles, N-arylation employs palladium catalysis.
Procedure
- Reactants : Pyrrole (1.0 eq), 4-iodoiodobenzene (1.1 eq).
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- Base : Cs₂CO₃ (2.0 eq) in toluene (100°C, 24 h).
- Yield : 60–65%.
Advantage : Tolerates electron-deficient aryl halides.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
Late-stage introduction of the 4-iodophenyl group via cross-coupling.
Procedure
- Reactants : 3-(Pyrrol-2-yl)prop-2-enoic acid (1.0 eq), 4-iodophenylboronic acid (1.1 eq).
- Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).
- Solvent : DME/H₂O (100°C, 12 h).
- Yield : 50–55% (estimated).
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Paal-Knorr + Knoevenagel | Pyrrole synthesis | 65–70 | High regioselectivity | Multi-step, acidic conditions |
| Buchwald-Hartwig + HWE | Direct N-arylation | 78–82 | Modular, stereocontrol | Palladium cost |
| One-Pot Cycloaddition | Os-mediated cycloaddition | N/A | Rapid assembly | Osmium toxicity |
Characterization and Validation
Industrial Scalability and Challenges
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated carboxylic acid group undergoes selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Mechanism | Reference |
|---|---|---|---|---|
| Epoxidation | H<sub>2</sub>O<sub>2</sub>, NaHCO<sub>3</sub> | Epoxide derivative | Electrophilic addition across the double bond | |
| Oxidative cleavage | KMnO<sub>4</sub> (acidic) | Pyrrole-2-carboxylic acid derivatives | Radical-mediated cleavage of the C=C bond |
-
Key Insight : The 4-iodophenyl group stabilizes radical intermediates during oxidation, enhancing reaction rates compared to non-halogenated analogs .
Reduction Reactions
The acrylic acid moiety and pyrrole ring exhibit distinct reduction pathways:
| Reaction Type | Reagents/Conditions | Products | Mechanism | Reference |
|---|---|---|---|---|
| Double bond reduction | H<sub>2</sub>/Pd-C (EtOH) | 3-[1-(4-Iodophenyl)pyrrol-2-yl]propanoic acid | Catalytic hydrogenation of the α,β-unsaturated system | |
| Carboxylic acid reduction | LiAlH<sub>4</sub> (THF, 0°C) | Allylic alcohol derivative | Hydride attack at the carbonyl group |
-
Note : The iodine substituent does not interfere with these reductions but may influence regioselectivity in asymmetric systems.
Electrophilic Substitution on the Pyrrole Ring
The pyrrole ring undergoes electrophilic substitution at the α-positions (C3 and C5), with the 4-iodophenyl group exerting a moderate electron-withdrawing effect:
-
Regioselectivity : Substitution occurs preferentially at C3 due to steric hindrance from the 4-iodophenyl group at C1 .
Decarboxylation Reactions
The carboxylic acid group participates in radical-mediated decarboxylation:
-
Yield Considerations : Decarboxylation efficiency is lower (~50%) compared to non-iodinated analogs due to steric bulk .
Cross-Coupling Reactions
The 4-iodophenyl group enables transition metal-catalyzed couplings:
-
Catalytic Efficiency : Pd-based systems achieve >80% conversion under mild conditions (60°C, 12 hrs) .
Cycloaddition Reactions
The α,β-unsaturated acid participates in Diels-Alder reactions:
| Reaction Type | Reagents/Conditions | Products | Mechanism | Reference |
|---|---|---|---|---|
| Diels-Alder | Cyclopentadiene, Δ | Bicyclic lactone adduct | Concerted [4+2] cycloaddition |
-
Stereochemistry : Endo preference is observed due to secondary orbital interactions.
Acid-Derived Functionalization
The carboxylic acid group is amenable to standard derivatization:
| Reaction Type | Reagents/Conditions | Products | Mechanism | Reference |
|---|---|---|---|---|
| Esterification | SOCl<sub>2</sub>, ROH | Methyl/ethyl esters | Nucleophilic acyl substitution | |
| Amide formation | EDC·HCl, HOBt, amine | Pyrrole-containing amides | Carbodiimide-mediated coupling |
Scientific Research Applications
3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Rings
(a) 3-[1-(4-Bromophenyl)pyrrol-2-yl]propanoic Acid
- Structure: Replaces iodine with bromine on the phenyl group and lacks the α,β-unsaturation in the carboxylic acid chain (propanoic acid vs. prop-2-enoic acid).
- Molecular Weight : ~368.25 g/mol (calculated from C₁₄H₁₄BrN₃O₂S) .
- Key Differences: Bromine’s lower atomic weight and electronegativity compared to iodine may reduce steric hindrance and alter binding affinity in biological systems. The saturated propanoic acid chain could decrease reactivity in conjugation-dependent processes.
(b) Ferulic Acid (3-(4-Hydroxy-3-Methoxyphenyl)prop-2-enoic Acid)
- Structure: Substitutes the iodophenyl-pyrrole system with a 4-hydroxy-3-methoxyphenyl group directly attached to the propenoic acid chain.
- Molecular Weight : 194.18 g/mol .
- Biological Activity : Exhibits antioxidant, LDL-cholesterol-lowering, and chemopreventive properties . The absence of a heterocyclic pyrrole ring and iodine atom likely reduces steric complexity, enhancing bioavailability.
Analogues with Modified Heterocyclic Cores
(a) (E)-3-(4-Ethoxycarbonyl-2,5-Dimethyl-1H-pyrrol-3-yl)prop-2-enoic Acid
- Structure: Retains the propenoic acid chain but introduces ethoxycarbonyl and methyl groups on the pyrrole ring.
- Key Differences: The electron-withdrawing ethoxycarbonyl group may increase acidity (lower pKa) of the propenoic acid moiety, influencing solubility and reactivity. Methyl groups could hinder intermolecular interactions .
(b) 3-[6-Methyl-2-(4-Phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic Acid
Thiourea-Functionalized Analogues
3-[1-[(Aminocarbothioyl)amino]-5-(4-Bromophenyl)-1H-pyrrol-2-yl]propanoic Acid
Table 1: Key Properties of Selected Compounds
Biological Activity
Overview
3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid, a compound featuring a pyrrole ring substituted with a 4-iodophenyl group and a propenoic acid moiety, has garnered interest in scientific research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.
The molecular formula of this compound is with a molecular weight of approximately 339.13 g/mol. Its structure includes a pyrrole ring, which is known for its biological significance, and the iodine substitution enhances its reactivity and potential pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Molecular Targets : The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
- Biochemical Pathways : It influences pathways involved in cell signaling, metabolism, and gene expression, which are crucial for various cellular processes.
Antioxidant Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antioxidant properties. For example, studies have shown that related compounds can scavenge free radicals effectively:
| Compound | DPPH Scavenging Activity (%) | EC50 (mg/mL) |
|---|---|---|
| 4b | 40 | >128 |
| Quercetin | 100 | 9.97 ± 0.25 |
These findings suggest that this compound may possess comparable radical scavenging abilities due to the structural similarities with known antioxidants like quercetin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the iodine atom may enhance its interaction with microbial targets, potentially leading to increased efficacy against resistant strains.
Anticancer Potential
Emerging evidence points towards the anticancer potential of this compound. It has been studied for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell proliferation and survival.
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated pyrrole derivatives:
| Compound Name | Iodine Substitution | Biological Activity |
|---|---|---|
| 3-[1-(4-bromophenyl)pyrrol-2-yl]prop-2-enoic Acid | No | Moderate |
| 3-[1-(4-chlorophenyl)pyrrol-2-yl]prop-2-enoic Acid | No | Low |
| This compound | Yes | High (Antioxidant & Anticancer) |
The unique presence of iodine in this compound significantly influences its reactivity and biological activity compared to bromine or chlorine substitutions.
Case Studies
Several case studies have highlighted the effectiveness of similar pyrrole derivatives in clinical settings:
- Case Study on Antioxidant Activity : A study demonstrated that pyrrole derivatives exhibited significant scavenging activity against hydroxyl radicals in both polar and non-polar environments, suggesting their potential as therapeutic agents against oxidative stress-related diseases .
- Antimicrobial Efficacy : Another study assessed the antibacterial activity of iodinated pyrroles against multi-drug resistant strains, showing promising results that warrant further investigation into their use as novel antibiotics.
Q & A
Q. What are the optimal synthetic routes for 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid, and how can reaction yields be systematically improved?
Methodological Answer: Synthetic optimization should employ Design of Experiments (DoE) principles to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce the number of trials while capturing interactions between parameters like iodophenyl substitution efficiency and pyrrole cyclization kinetics . Reaction yields may improve via microwave-assisted synthesis to enhance regioselectivity, as seen in analogous prop-2-enoic acid derivatives . Post-synthesis, monitor intermediates using HPLC-MS (referencing impurity profiling in pharmaceutical standards, e.g., EP guidelines for propanoic acid analogs) .
Q. How can computational modeling predict the reactivity of the iodophenyl-pyrrole moiety in this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map electron density distributions, particularly the iodine atom’s steric and electronic effects on the pyrrole ring’s aromaticity. The ICReDD framework integrates computational reaction path searches with experimental validation to predict regioselectivity in cross-coupling or cyclization steps . For example, analogous studies on fluorophenyl-indole systems demonstrate how substituent positioning alters π-π stacking interactions .
Q. What spectroscopic techniques are most effective for characterizing structural ambiguities in this compound?
Methodological Answer:
- NMR : - and -NMR to resolve pyrrole proton splitting patterns and confirm iodophenyl substitution (compare with data for 3-(4-chlorophenyl)prop-2-enoic acid derivatives) .
- X-ray crystallography : To resolve stereochemical uncertainties in the propenoic acid chain, as applied to structurally similar thiazole-containing analogs .
- FT-IR : Identify carbonyl stretching frequencies (1700–1750 cm) and monitor hydrogen bonding in crystalline forms .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and stability be resolved under varying experimental conditions?
Methodological Answer: Contradictions in solubility/stability data often arise from polymorphic forms or pH-dependent ionization. Use high-throughput screening with solvents of varying polarity (e.g., DMSO, THF, aqueous buffers) to map solubility profiles. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-PDA to track degradation products, referencing EP impurity standards for propanoic acid derivatives . Statistical tools like principal component analysis (PCA) can correlate degradation pathways with structural motifs .
Q. What strategies address challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer: Scale-up requires continuous-flow reactors to enhance heat/mass transfer and minimize side reactions (e.g., racemization at the propenoic acid chiral center). Implement membrane separation technologies (e.g., chiral stationary phase chromatography) for enantiomer resolution, as classified under CRDC 2020’s membrane engineering subclass . Monitor scalability using process analytical technology (PAT) , such as in-line Raman spectroscopy, to detect crystallization anomalies .
Q. How does the iodine substituent influence the compound’s electronic properties and binding affinity in biological assays?
Methodological Answer: The iodine atom’s sigma-hole effect enhances halogen bonding with biomolecular targets (e.g., enzymes or receptors). Compare binding affinities against non-iodinated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Computational docking (e.g., AutoDock Vina) can simulate interactions, validated by mutagenesis studies on target binding pockets. For instance, fluorophenyl analogs show altered binding kinetics due to electronegativity differences .
Q. What methodologies reconcile discrepancies in reported biological activity data across different cell lines?
Methodological Answer: Discrepancies may stem from cell-specific metabolic pathways or assay interference (e.g., propenoic acid’s pH-dependent ionization). Standardize assays using isogenic cell lines and control for variables like serum concentration and incubation time. Employ metabolomic profiling (LC-HRMS) to identify cell-specific degradation products. Cross-validate findings with organ-on-a-chip models to mimic in vivo conditions .
Q. How can reaction mechanisms involving the pyrrole ring’s electrophilic substitution be experimentally validated?
Methodological Answer: Use isotopic labeling (e.g., -labeled iodophenyl groups) to track substituent incorporation during reactions. Kinetic isotope effects (KIE) and Hammett plots can elucidate whether the mechanism proceeds via a radical, electrophilic, or nucleophilic pathway. For example, studies on thiazole-prop-2-enoic acid derivatives employed -NMR to monitor fluorine substituent effects on reaction rates .
Q. Data Contradiction Analysis Framework
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
